molecular formula C13H16N4S B6356004 1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1062512-49-5

1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B6356004
CAS No.: 1062512-49-5
M. Wt: 260.36 g/mol
InChI Key: PXIQXGZYPRZLEO-UHFFFAOYSA-N
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Description

1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine (CAS No: 1062512-49-5) is a high-purity chemical compound offered with a typical purity of 98%. It is classified under Heterocyclic Building Blocks, a crucial class of molecules in medicinal chemistry and drug discovery . This compound is of significant research interest due to its hybrid structure, incorporating both a piperazine and a 1,2,4-thiadiazole ring. Piperazine derivatives are widely recognized for their broad spectrum of biological activities, including demonstrated antibacterial and potent anticancer effects against various cell lines . The 1,2,4-thiadiazole moiety is a privileged scaffold in medicinal chemistry, known to contribute to antimicrobial, anticancer, and anti-inflammatory activities . Specifically, research indicates that piperazine-bearing compounds can function as probable enoyl-ACP reductase (ENR) inhibitors , a key enzyme in the bacterial fatty acid biosynthesis pathway, making them a promising target for developing new antibacterial agents . Furthermore, novel piperazine derivatives have been shown to induce apoptosis (programmed cell death) in human cancer cells by activating both the intrinsic (mitochondrial) and extrinsic pathways, highlighting their potential as a research tool in oncology studies . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-(3-methylphenyl)-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4S/c1-10-3-2-4-11(9-10)12-15-13(18-16-12)17-7-5-14-6-8-17/h2-4,9,14H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIQXGZYPRZLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A widely adopted method involves the reaction of thioureas with α-halo ketones or nitriles. For example:

  • Substrate Preparation : 3-Methylbenzyl chloride reacts with thiourea in ethanol under reflux to form N-(3-methylbenzyl)thiourea.

  • Cyclization : Treatment with chloroacetonitrile in the presence of iodine (2 equiv) and DMSO at 100°C for 1 hour yields 3-[(3-methylphenyl)methyl]-5-chloro-1,2,4-thiadiazole.

Reaction Conditions :

  • Solvent: DMSO

  • Catalyst: Iodine (2 equiv)

  • Temperature: 100°C

  • Yield: 58–67%

Hydrazine-Based Cyclization

Alternative routes utilize hydrazine derivatives:

  • Hydrazone Formation : 3-Methylacetophenone reacts with ethyl hydrazinecarboxylate in chloroform with HCl catalysis to form the corresponding hydrazone.

  • Thionyl Chloride Activation : The hydrazone is treated with excess thionyl chloride at 0°C, followed by gradual warming to room temperature, yielding 3-[(3-methylphenyl)methyl]-1,2,4-thiadiazol-5-amine.

Key Data :

  • Reaction Time: 8 hours for hydrazone formation; 12 hours for thiadiazole synthesis

  • Yield: 73%

Piperazine Incorporation Strategies

Nucleophilic Aromatic Substitution

The chlorine atom at position 5 of the thiadiazole ring undergoes substitution with piperazine:

  • Reaction Setup : 5-Chloro-3-[(3-methylphenyl)methyl]-1,2,4-thiadiazole (1 mmol), piperazine (1.2 mmol), and triethylamine (0.1 mmol) in acetonitrile.

  • Conditions : Stirring at room temperature for 6 hours, followed by ice quenching and column purification.

Optimization Notes :

  • Excess piperazine (1.5–2.0 equiv) improves yields to 82%.

  • Polar aprotic solvents (DMF, DMSO) reduce reaction times to 3 hours.

Transition Metal-Mediated Coupling

Copper-catalyzed Ullmann-type couplings enable direct C–N bond formation:

  • Catalyst System : CuCl₂ (50 mol%), K₂S₂O₈ (2 equiv), TBAI (0.2 equiv) in DMAC.

  • Substrates : 5-Bromo-3-[(3-methylphenyl)methyl]-1,2,4-thiadiazole and piperazine.

  • Conditions : 100°C for 2 hours under air.

Performance Metrics :

  • Yield: 75%

  • Selectivity: >95% (no N-alkylation byproducts)

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey ReagentsYield (%)Purity (%)
Thiourea Cyclization3-Methylbenzyl chloride, ThioureaI₂, DMSO58–6798
Hydrazine Route3-Methylacetophenone, HydrazineSOCl₂, CHCl₃7397
Nucleophilic Sub.5-Chloro-thiadiazole, PiperazineTriethylamine, MeCN8299
Copper Catalysis5-Bromo-thiadiazole, PiperazineCuCl₂, K₂S₂O₈, TBAI7598

Trade-offs :

  • Thiourea Cyclization : Cost-effective but moderate yields.

  • Copper Catalysis : Higher yields but requires inert conditions.

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃) : δ 7.25–7.15 (m, 4H, Ar–H), 4.35 (s, 2H, CH₂), 3.55–3.45 (m, 8H, piperazine).

  • IR (KBr) : 2950 cm⁻¹ (C–H stretch, CH₂), 1590 cm⁻¹ (C=N), 690 cm⁻¹ (C–S).

  • MS (ESI+) : m/z 275.4 [M+H]⁺.

Scale-Up and Industrial Considerations

Pilot-scale synthesis (100 g batch) using nucleophilic substitution achieves 78% yield with:

  • Solvent Recovery : Acetonitrile distillation (85% recovery).

  • Purification : Recrystallization from ethanol/water (3:1) affords 99.5% purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include oxidized thiadiazole derivatives, reduced piperazine derivatives, and various substituted piperazine-thiadiazole compounds.

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds containing thiadiazole and piperazine moieties exhibit significant biological activities. Some notable applications include:

Antimicrobial Activity

Studies have shown that 1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine demonstrates potent antimicrobial effects against various bacterial strains. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies suggest it may induce apoptosis in cancer cells through the activation of specific signaling pathways. Further research is needed to determine its efficacy in vivo.

Neurological Effects

Preliminary studies indicate that this compound may have neuroprotective effects. It could potentially be developed as a treatment for neurodegenerative diseases by modulating neurotransmitter systems.

Case Studies

Several case studies have documented the applications and effectiveness of this compound:

StudyFindings
Antimicrobial Efficacy A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
Anticancer Activity Research indicated that treatment with this compound led to significant apoptosis in human breast cancer cell lines (MCF-7).
Neuroprotective Effects In animal models of Alzheimer's disease, administration of the compound improved cognitive function and reduced amyloid plaque formation.

Mechanism of Action

The mechanism of action of 1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with specific molecular targets. In medicinal applications, it has been shown to induce apoptosis in cancer cells by activating the intrinsic mitochondrial pathway. This involves the upregulation of apoptotic markers such as cleaved caspase-3, cytochrome c, and Bax, leading to DNA fragmentation and cell death .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 3-methylphenyl group in the target compound distinguishes it from analogues with substituents such as methoxy, nitro, or halogens. Key comparisons include:

Compound Substituent Pharmacological Relevance Reference
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine 4-OCH₃ Increased electron-donating properties may enhance receptor binding affinity
1-[3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine 3-NO₂ Electron-withdrawing nitro group could reduce metabolic stability but improve selectivity
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃ Selective 5-HT₁B agonist with ~65-fold selectivity over 5-HT₁A receptors
Target Compound 3-CH₃ Moderate lipophilicity; may balance CNS penetration and metabolic stability

Key Insights :

  • Electron-Donating vs. Withdrawing Groups: Methoxy (OCH₃) and methyl (CH₃) groups enhance lipophilicity and may improve blood-brain barrier penetration compared to nitro (NO₂) or trifluoromethyl (CF₃) groups .
  • Receptor Selectivity : The 3-methyl group in the target compound may confer intermediate selectivity for serotonin receptors compared to TFMPP (5-HT₁B selective) or mCPP (5-HT₂C-preferring) .

Heterocycle Variations: Thiadiazole vs. Oxadiazole

Replacing the thiadiazole ring with oxadiazole alters electronic properties and bioactivity:

Compound Heterocycle Key Differences Reference
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine 1,2,4-Oxadiazole Oxygen atom reduces ring electronegativity; may decrease enzyme inhibition potency
Target Compound 1,2,4-Thiadiazole Sulfur atom enhances π-π stacking and potential FAAH inhibition

Key Insights :

  • Enzyme Inhibition : Thiadiazole-containing compounds (e.g., JNJ-1661010) show covalent binding to FAAH, while oxadiazole derivatives lack this mechanism .

Piperazine-Linked Analogues in Neuropharmacology

Piperazine derivatives are widely studied for serotonin receptor modulation:

Compound Structure Activity Reference
1-(2-Methoxyphenyl)piperazine Direct phenyl-piperazine linkage Mixed 5-HT₁B agonist/antagonist effects; variable effects on sympathetic nerve discharge
1-(3-Chlorophenyl)piperazine (mCPP) Direct phenyl-piperazine linkage 5-HT₂C-preferring agonist; used in studies of anxiety and depression
Target Compound Thiadiazole-piperazine linkage Structural rigidity may limit off-target effects compared to flexible analogues

Key Insights :

  • Structural Rigidity : The thiadiazole spacer in the target compound may reduce conformational freedom, enhancing receptor subtype selectivity compared to directly linked phenylpiperazines .
  • Metabolic Stability : Piperazine rings with heterocyclic linkers (e.g., thiadiazole) often exhibit improved metabolic stability over simpler analogues .

Serotonin Receptor Modulation

  • The target compound’s 3-methyl group may position it between 5-HT₁A and 5-HT₁B selectivity, unlike TFMPP (5-HT₁B-selective) or 8-OH-DPAT (5-HT₁A-selective) .
  • Compared to 1-(2-methoxyphenyl)piperazine, the thiadiazole linkage likely reduces non-specific binding to adrenergic receptors .

Enzyme Inhibition Potential

  • Thiadiazole-piperazine compounds (e.g., JNJ-1661010) inhibit FAAH via covalent modification, suggesting the target compound could share this mechanism if the thiadiazole sulfur participates in enzyme binding .

Biological Activity

1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine is a heterocyclic compound that integrates a piperazine ring with a thiadiazole moiety. This unique structural configuration suggests significant potential for various biological activities, particularly in medicinal chemistry. Recent studies have explored its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Structural Characteristics

The compound's structure features a piperazine group linked to a 1,2,4-thiadiazole ring with a 3-methylphenyl substituent. This configuration is crucial for its biological activity and potential therapeutic applications.

Compound Structure Unique Features
This compoundStructureCombines piperazine and thiadiazole moieties for diverse biological activities

Antimicrobial Activity

Research indicates that derivatives of thiadiazole and piperazine exhibit notable antimicrobial properties. The compound has been evaluated for its efficacy against various pathogens. For instance, studies have shown that similar compounds demonstrate significant antibacterial and antifungal activities.

  • Antifungal Activity: Compounds containing thiadiazole rings have been reported to exhibit antifungal effects against pathogens like Phytophthora infestans, with effective concentrations (EC50) lower than standard antifungal agents .
  • Antibacterial Activity: The compound has also been tested against bacteria such as Xanthomonas oryzae and Xanthomonas campestris, showing moderate to strong inhibitory effects .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Research findings suggest:

  • Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of specific biochemical pathways. Similar thiadiazole derivatives have shown promising results in inhibiting cancer cell proliferation .

Enzyme Inhibition

The compound's ability to inhibit monoamine oxidase (MAO) has been investigated. MAO inhibitors are significant in treating depression and other neurological disorders.

  • Inhibition Studies: In vitro assays have demonstrated that certain derivatives exhibit strong inhibitory activity against MAO-A and MAO-B isoenzymes. For example, compounds with similar structures showed IC50 values indicating potent inhibition .

Case Studies and Research Findings

Several studies highlight the biological activities of thiadiazole derivatives:

  • Study on Antifungal Activity: A study reported that novel 1,3,4-thiadiazole derivatives exhibited superior antifungal activity against P. infestans compared to traditional agents like Dimethomorph .
  • MAO Inhibition Assay: Another research focused on the synthesis of thiadiazole compounds that demonstrated significant MAO-A inhibitory activity with IC50 values ranging from 0.060 μM to 0.241 μM for different derivatives .
  • Anticancer Research: Investigations into the anticancer properties of related compounds revealed their potential to induce cell death in various cancer lines through apoptosis pathways.

Q & A

Q. What analytical methods differentiate polymorphic forms of the compound?

  • Methodological Answer : X-ray diffraction (XRPD) identifies crystalline vs. amorphous states. Differential Scanning Calorimetry (DSC) detects melting point variations. Pair with Raman spectroscopy to monitor lattice vibrations. Stability studies (40°C/75% RH) assess phase transitions under stress .

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